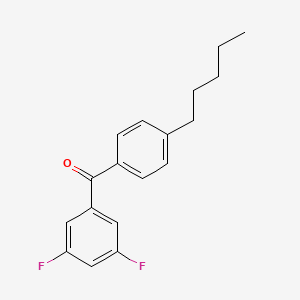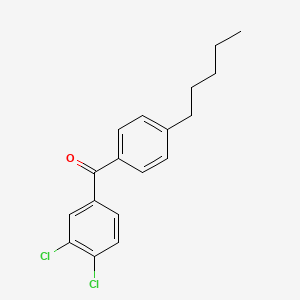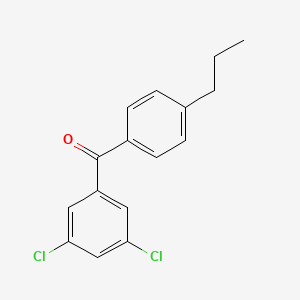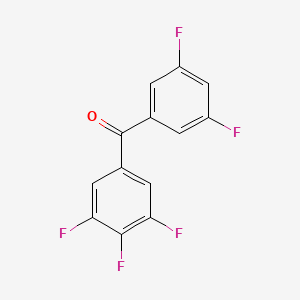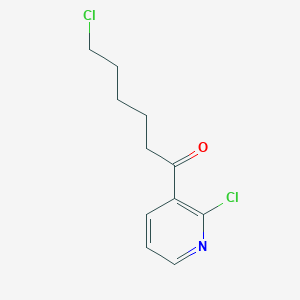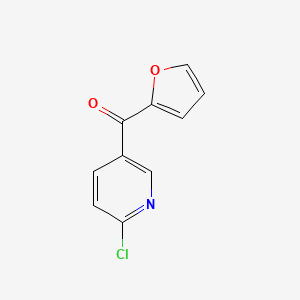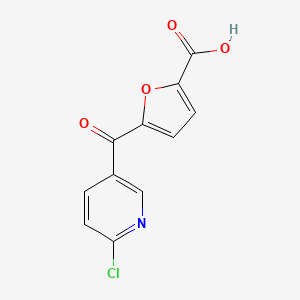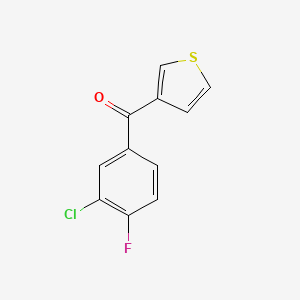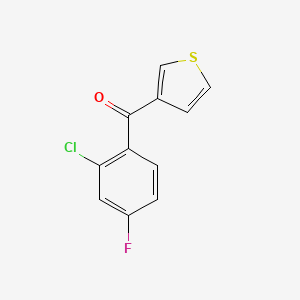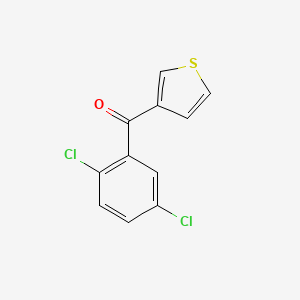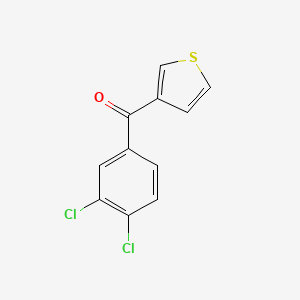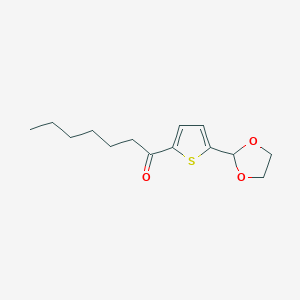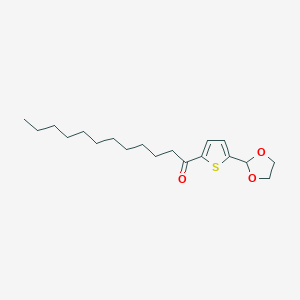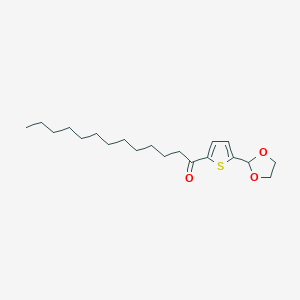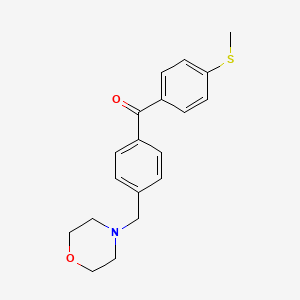
4-Morpholinomethyl-4'-thiomethylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholinomethyl-4’-thiomethylbenzophenone is a chemical compound with the molecular formula C19H21NO2S and a molecular weight of 327.45 . It is also known by its IUPAC name, [4-(methylsulfanyl)phenyl][4-(4-morpholinylmethyl)phenyl]methanone .
Molecular Structure Analysis
The molecular structure of 4-Morpholinomethyl-4’-thiomethylbenzophenone consists of a benzophenone core with a morpholinomethyl group and a thiomethyl group attached to the phenyl rings . The InChI code for the compound is 1S/C19H21NO2S/c1-23-18-8-6-17(7-9-18)19(21)16-4-2-15(3-5-16)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 .Physical And Chemical Properties Analysis
4-Morpholinomethyl-4’-thiomethylbenzophenone is a compound with a molecular weight of 327.45 . .Aplicaciones Científicas De Investigación
Experimental and Theoretical Analysis of Intermolecular Interactions in Derivatives
The study by Shukla et al. (2014) focused on the synthesis and characterization of 1,2,4-triazole derivatives, including a compound with a morpholinomethyl component. This research provided insights into various intermolecular interactions like C–H⋯O and C–H⋯SC, crucial for understanding molecular assembly and stability in such compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Synthesis and Antimicrobial Activity of Thiomorpholine Derivatives
Kardile and Kalyane (2010) explored the synthesis of thiomorpholine derivatives, highlighting their potential in developing new bioactive molecules. Their study emphasized the antimicrobial activity of these compounds, contributing to the field of medicinal chemistry and drug development (Kardile & Kalyane, 2010).
Structural Analysis of Morpholinomethyl Compounds
Yusof and Yamin (2005) conducted a study on a morpholinomethyl compound, analyzing its crystal structure and intramolecular hydrogen bonds. This research is significant for understanding the structural properties of such compounds (Yusof & Yamin, 2005).
DNA-PK Inhibitory Activity in Morpholinomethyl Compounds
Research by Cano et al. (2010) explored the synthesis of compounds including morpholinomethyl derivatives, focusing on their role as DNA-PK inhibitors. This is crucial for understanding the potential therapeutic applications in cancer treatment (Cano et al., 2010).
Role in Phosphoinositide 3-Kinase Inhibition
Alexander et al. (2008) identified morpholine derivatives as inhibitors of phosphoinositide 3-kinase, which has implications in cancer research and treatment. The study provided valuable structure-activity relationship data for these compounds (Alexander et al., 2008).
One-Pot Synthesis Using Morpholinomethyl-lithiotetrazole
Alexakos and Wardrop (2019) developed an efficient method for synthesizing 5-(1-hydroxyalkyl)tetrazoles using N-Morpholinomethyl-5-lithiotetrazole. This research demonstrates the versatility of morpholinomethyl derivatives in synthetic chemistry (Alexakos & Wardrop, 2019).
Synthesis and Characterization of Morpholinomethyl Derivatives
Banu et al. (2013) detailed the synthesis and characterization of morpholinomethyl derivatives, focusing on their molecular structures and intermolecular interactions. This contributes to the understanding of the chemical properties of these compounds (Banu et al., 2013).
Membrane-Protective Activity of Morpholinomethyl Compounds
Buravlev et al. (2017) synthesized morpholinomethyl derivatives and evaluated their membrane-protective and antioxidant activities. This research is significant in the development of new therapeutic agents (Buravlev, Chukicheva, Shevchenko, & Kutchin, 2017).
Vasorelaxant Properties of Benzofuran-Morpholinomethyl-Pyrazoline Hybrids
Hassan et al. (2014) synthesized benzofuran-morpholinomethyl-pyrazoline hybrids, studying their vasorelaxant properties. This research is crucial for developing new cardiovascular drugs (Hassan, Rahman, Saleh, & Jaleel, 2014).
Propiedades
IUPAC Name |
(4-methylsulfanylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-23-18-8-6-17(7-9-18)19(21)16-4-2-15(3-5-16)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLYMYHKEXPRHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642628 |
Source


|
| Record name | [4-(Methylsulfanyl)phenyl]{4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholinomethyl-4'-thiomethylbenzophenone | |
CAS RN |
898769-88-5 |
Source


|
| Record name | [4-(Methylsulfanyl)phenyl]{4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

